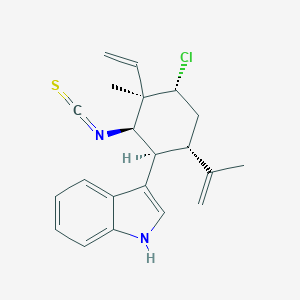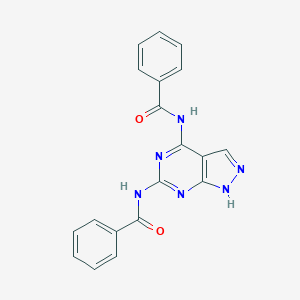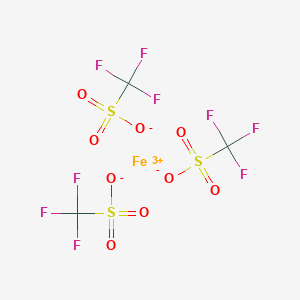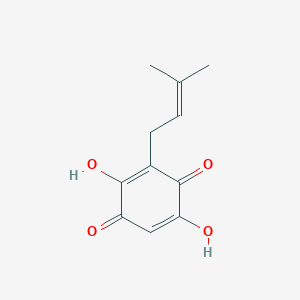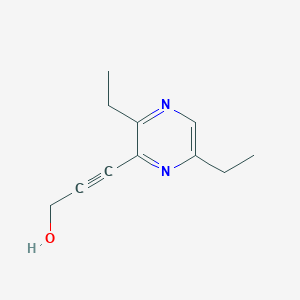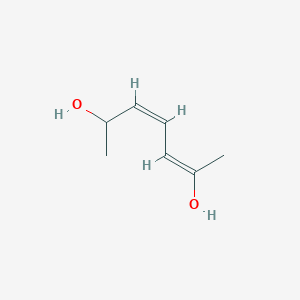
(2E,4Z)-Hepta-2,4-diene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z)-Hepta-2,4-diene-2,6-diol, also known as HDO, is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. HDO has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mécanisme D'action
The exact mechanism of action of (2E,4Z)-Hepta-2,4-diene-2,6-diol is not fully understood, but it is believed to work through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of AMP-activated protein kinase (AMPK). (2E,4Z)-Hepta-2,4-diene-2,6-diol may also work by modulating the expression of various genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines such as TNF-alpha and IL-6, the activation of AMPK, and the modulation of gene expression involved in inflammation and cancer. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been extensively studied, and its potential therapeutic properties have been well-documented. However, one limitation of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its availability, as it may be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on (2E,4Z)-Hepta-2,4-diene-2,6-diol. One area of interest is the development of (2E,4Z)-Hepta-2,4-diene-2,6-diol-based therapies for inflammatory diseases such as arthritis and asthma. Additionally, research may focus on the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol as a chemopreventive agent for cancer. Further studies may also investigate the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol in the treatment of diabetes and other metabolic disorders.
Méthodes De Synthèse
(2E,4Z)-Hepta-2,4-diene-2,6-diol can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. One common method is the chemical synthesis of (2E,4Z)-Hepta-2,4-diene-2,6-diol from 2,5-dimethyl-2,4-hexadiene-1,6-diol, which involves several steps, including oxidation and dehydration reactions.
Applications De Recherche Scientifique
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been studied extensively for its potential therapeutic properties. Research has shown that (2E,4Z)-Hepta-2,4-diene-2,6-diol has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have anti-diabetic effects, with studies suggesting that it may improve glucose metabolism and insulin sensitivity.
Propriétés
Numéro CAS |
102605-90-3 |
|---|---|
Nom du produit |
(2E,4Z)-Hepta-2,4-diene-2,6-diol |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2E,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+ |
Clé InChI |
RGHYWMFALZHNSF-QVXLNCAUSA-N |
SMILES isomérique |
CC(/C=C\C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
SMILES canonique |
CC(C=CC=C(C)O)O |
Synonymes |
2,4-Heptadiene-2,6-diol, (E,Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



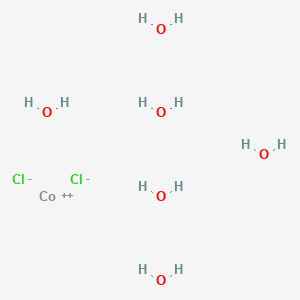
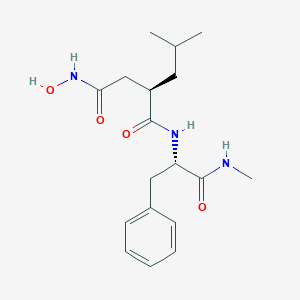
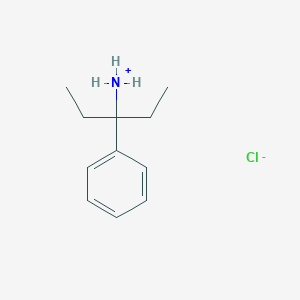
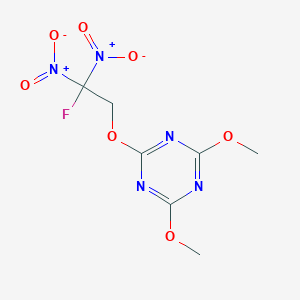

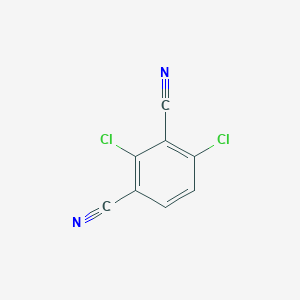
![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
